molecular formula C19H22ClN5O2 B10988786 4-(3-chlorophenyl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide

4-(3-chlorophenyl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide

Cat. No.: B10988786
M. Wt: 387.9 g/mol
InChI Key: RNMRGQHGTKFKAP-UHFFFAOYSA-N
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Description

    4-(3-chlorophenyl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide: , is a synthetic organic compound.

  • It belongs to the class of piperazine derivatives and contains a carboxamide functional group.
  • The compound’s structure consists of a piperazine ring with a 3-chlorophenyl group, a pyridine-3-ylmethyl group, and an amide linkage.
  • Its molecular formula is C20H21ClN4O2.
  • Preparation Methods

      Synthetic Routes: Compound X can be synthesized through various routes, including condensation reactions between appropriate precursors.

      Reaction Conditions: Specific conditions depend on the chosen synthetic pathway.

      Industrial Production: While industrial-scale production methods are proprietary, laboratory-scale synthesis involves careful design and optimization.

  • Chemical Reactions Analysis

      Reactivity: Compound X can undergo various reactions, including

      Common Reagents and Conditions: Examples include

      Major Products: These reactions yield derivatives with altered functional groups.

  • Scientific Research Applications

  • Mechanism of Action

      Targets: Compound X likely interacts with specific cellular proteins or enzymes.

      Pathways: Further studies are needed to elucidate its precise mechanism within biological systems.

  • Comparison with Similar Compounds

    Remember that this compound’s potential applications extend beyond what we’ve covered here, and ongoing research may reveal additional insights

    Properties

    Molecular Formula

    C19H22ClN5O2

    Molecular Weight

    387.9 g/mol

    IUPAC Name

    4-(3-chlorophenyl)-N-[2-oxo-2-(pyridin-3-ylmethylamino)ethyl]piperazine-1-carboxamide

    InChI

    InChI=1S/C19H22ClN5O2/c20-16-4-1-5-17(11-16)24-7-9-25(10-8-24)19(27)23-14-18(26)22-13-15-3-2-6-21-12-15/h1-6,11-12H,7-10,13-14H2,(H,22,26)(H,23,27)

    InChI Key

    RNMRGQHGTKFKAP-UHFFFAOYSA-N

    Canonical SMILES

    C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NCC(=O)NCC3=CN=CC=C3

    Origin of Product

    United States

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